molecular formula C20H30N4O2S B4751864 1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE

1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE

Cat. No.: B4751864
M. Wt: 390.5 g/mol
InChI Key: DJYUOYCEVUXZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a tert-butylbenzyl group and a dimethylpyrazolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways .

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2S/c1-16-19(15-22(5)21-16)27(25,26)24-12-10-23(11-13-24)14-17-6-8-18(9-7-17)20(2,3)4/h6-9,15H,10-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYUOYCEVUXZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 2
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1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 3
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1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[4-(TERT-BUTYL)BENZYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE

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